molecular formula C11H18N2OS B2468257 1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol CAS No. 2034459-01-1

1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol

Cat. No. B2468257
CAS RN: 2034459-01-1
M. Wt: 226.34
InChI Key: CWEHVMWGWZGPMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a 2,4-dimethylthiazol-5-yl group.

Scientific Research Applications

Synthesis and Characterization

1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol and its derivatives have been synthesized and characterized in various studies to explore their chemical properties and potential applications. For instance, the synthesis, spectroscopy, and X-ray studies of related compounds have been conducted to understand their structural and electronic properties. These studies provide insights into the molecular configuration and reactivity of such compounds, which are essential for their application in medicinal chemistry and materials science (Al-Omran, Mohareb, & El-Khair, 2014).

Antimicrobial and Antitumor Evaluation

Compounds structurally related to this compound have been evaluated for their antimicrobial and antitumor activities. Research has shown that certain derivatives exhibit inhibitory effects against tumor and normal cell lines, suggesting potential therapeutic applications in cancer treatment. The cytotoxicity of synthesized compounds has been studied against human tumor cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, indicating their relevance in the development of new antitumor agents (Al-Omran, Mohareb, & El-Khair, 2014).

Anticonvulsant and Antinociceptive Activity

Research has also focused on the development of new compounds with potential anticonvulsant and antinociceptive activities. Novel series of derivatives have been synthesized and evaluated in preclinical seizure models, demonstrating broad spectra of activity and favorable safety profiles. These findings highlight the potential of such compounds in the treatment of neurological disorders and pain management, contributing to the development of new therapeutic agents (Kamiński et al., 2016).

Enzyme Inhibition Studies

Certain derivatives have been studied for their inhibitory activities against enzymes such as MurB, which is involved in bacterial cell wall synthesis. These studies have identified compounds with potent inhibitory effects, suggesting their potential application in developing new antibacterial agents. The in vitro and in silico studies have provided insights into the molecular interactions between the compounds and the enzyme, contributing to the understanding of their mechanism of action and the design of more effective inhibitors (Mekky & Sanad, 2020).

Biochemical Analysis

Biochemical Properties

1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol plays a significant role in biochemical reactions. It is readily taken up by viable cells and reduced by the action of mitochondrial dehydrogenases . The reduction product is a water-insoluble blue formazan, which must then be dissolved for calorimetric measurement . This process is directly proportional to cell number and can be used to detect the presence of very small numbers of living cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting metabolic activity. The amount of formazan produced per cell in a given time is dependent on the metabolic activity of that cell . For instance, activated lymphocytes generate up to ten times as much formazan as resting cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction by mitochondrial dehydrogenases . This reduction process is confined to perinuclear vesicles, some of which are identified as endosomes/lysosomes . The reduced formazan accumulates in the endosomal/lysosomal compartment and is then transported to the cell surface through exocytosis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Formazan production is linear with time over 30 min-2 h . This suggests that the compound’s effects on cellular function may vary over time, potentially influencing long-term studies.

Metabolic Pathways

This compound is involved in the mitochondrial dehydrogenase pathway . It is reduced by mitochondrial dehydrogenases, a process that is directly proportional to the metabolic activity of the cell .

Transport and Distribution

This compound is taken up by cells through endocytosis . The reduced formazan accumulates in the endosomal/lysosomal compartment and is then transported to the cell surface through exocytosis .

Subcellular Localization

The subcellular localization of this compound is primarily in the endosomal/lysosomal compartment . The reduced formazan accumulates in this compartment before being transported to the cell surface .

properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-8-11(15-9(2)12-8)7-13-5-3-4-10(14)6-13/h10,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEHVMWGWZGPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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